Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone

Lipophilicity Drug-likeness Permeability

This α-bromoacetyl intermediate features a saturated tetrahydrobenzothiophene core, providing a non-planar scaffold distinct from aromatic analogues. With XLogP3 2.8 and TPSA 45.3 Ų, it delivers superior aqueous solubility and drug-like properties compared to more lipophilic alternatives. The electrophilic bromoketone moiety enables selective cysteine alkylation in kinase active sites, supporting covalent inhibitor programs. Rigorous handling protocols required—classified GHS H318 (Eye Damage Category 1). Ensure PPE and engineering controls are in place; avoid analogs with H319-only profiles that lack comparable reactivity.

Molecular Formula C10H11BrOS
Molecular Weight 259.16
CAS No. 1504948-18-8
Cat. No. B2620190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone
CAS1504948-18-8
Molecular FormulaC10H11BrOS
Molecular Weight259.16
Structural Identifiers
SMILESC1CC(C2=C(C1)SC=C2)C(=O)CBr
InChIInChI=1S/C10H11BrOS/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h4-5,7H,1-3,6H2
InChIKeyJPONGXMLGKBWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone (CAS 1504948-18-8): Procurement-Ready Physicochemical and Structural Baseline


2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone (CAS 1504948-18-8) is a brominated ketone featuring an α-bromoacetyl group attached at the 4-position of a partially saturated tetrahydrobenzo[b]thiophene scaffold [1]. With a molecular formula of C₁₀H₁₁BrOS and a molecular weight of 259.16 g/mol, it possesses one undefined atom stereocenter and a topological polar surface area (TPSA) of 45.3 Ų [1]. The compound is classified under GHS as Danger (H318: Causes serious eye damage), and its computed XLogP3 of 2.8 distinguishes it from more lipophilic analogs that lack the ketone carbonyl [1][2]. It is primarily utilized as a reactive intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and other heterocyclic systems [3].

Why 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone Cannot Be Casually Replaced by In-Class Analogs


Substituting 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone with a structurally similar analog introduces measurable changes across multiple selection-critical dimensions. The 4-position attachment of the bromoacetyl group on the saturated tetrahydro ring differentiates it from 2- or 3-substituted aromatic benzothiophene analogs (e.g., CAS 97511-06-3, CAS 26167-45-3), altering ring electronics, conformational preferences, and metabolic susceptibility [1][2]. Removing the ketone carbonyl entirely (as in CAS 111873-07-5) reduces the XLogP3 from 2.8 to 3.9, eliminates one hydrogen bond acceptor, and drops the TPSA from 45.3 to 28.2 Ų — changes that directly impact aqueous solubility, membrane permeability, and protein-binding capacity [1][3]. The GHS hazard profile also shifts: the target compound carries an Eye Damage Category 1 (H318) classification, whereas the non-ketone analog is classified only as Eye Irritant Category 2 (H319), reflecting fundamentally different reactivity and handling requirements [1][3]. These multidimensional differences mean that analog selection without verification risks compromising synthetic yield, biological activity, and laboratory safety protocols.

Quantitative Differential Evidence for 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone vs. Closest Analogs


Lipophilicity (XLogP3) Reduction: 1.1 Log Unit Drop vs. Non-Ketone Tetrahydrobenzothiophene Analog

The target compound exhibits a computed XLogP3 of 2.8, which is 1.1 log units lower than that of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 111873-07-5, XLogP3 = 3.9), the direct structural analog lacking the ketone carbonyl [1][2]. It is also 0.9 log units lower than 1-(benzo[b]thiophen-2-yl)-2-bromoethan-1-one (CAS 97511-06-3, XLogP3 = 3.7) and 0.8 log units lower than 1-(benzo[b]thiophen-3-yl)-2-bromoethan-1-one (CAS 26167-45-3, XLogP3 = 3.6) [1][3][4]. This difference exceeds the commonly accepted threshold of 0.5 log units for meaningful pharmacokinetic impact.

Lipophilicity Drug-likeness Permeability ADME

Topological Polar Surface Area and Hydrogen Bond Acceptor Capacity: 60% Higher TPSA than Non-Ketone Analog

The target compound has a TPSA of 45.3 Ų with 2 hydrogen bond acceptors (the ketone oxygen and the thiophene sulfur), compared to a TPSA of only 28.2 Ų and 1 hydrogen bond acceptor for 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 111873-07-5) [1][2]. The two aromatic benzothiophene bromoacetyl analogs (CAS 97511-06-3 and CAS 26167-45-3) share the same TPSA of 45.3 Ų and HBA count of 2, but differ in core aromaticity and ring planarity [1][3][4].

Polarity Membrane permeability Hydrogen bonding TPSA

GHS Hazard Classification: Eye Damage Category 1 (H318) vs. Eye Irritant Category 2 (H319) in the Non-Ketone Analog

According to ECHA C&L notifications aggregated by PubChem, the target compound is classified as Eye Damage Category 1 (H318: Causes serious eye damage, Signal: Danger), whereas 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 111873-07-5) is classified only as Eye Irritant Category 2 (H319: Causes serious eye irritation, Signal: Warning) [1][2]. Both share Acute Toxicity Category 4 (H302, H312, H332) and STOT SE 3 (H335) classifications. By contrast, 1-(benzo[b]thiophen-3-yl)-2-bromoethan-1-one (CAS 26167-45-3) carries a Skin Corrosion Category 1B (H314) classification, representing a more severe dermal hazard than the target compound [1][3].

Safety GHS classification Eye damage Handling

Rotatable Bond Count and Conformational Flexibility: 2 Rotatable Bonds vs. 0 in the Simplest Tetrahydrobenzothiophene Analog

The target compound possesses 2 rotatable bonds (the C–C bond between the tetrahydro ring and the carbonyl, and the C–C bond linking the carbonyl to the bromomethyl group), compared to 0 rotatable bonds for 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 111873-07-5), which has the bromine directly attached to the rigid thiophene ring [1][2]. The aromatic benzothiophene analogs (CAS 97511-06-3 and CAS 26167-45-3) also have 2 rotatable bonds. This conformational flexibility is a well-established determinant of binding entropy: each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the entropic penalty upon target binding, a factor that must be accounted for in structure-based drug design [1].

Conformational flexibility Binding entropy Molecular recognition Rotatable bonds

Class-Level Antibacterial Activity: Tetrahydrobenzothiophene Derivatives Exhibit Broad-Spectrum MIC Values in the Sub-Micromolar to Low Micromolar Range

A series of tetrahydrobenzothiophene derivatives — sharing the same saturated core scaffold as the target compound — were evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria. The most potent compound (3b) demonstrated MIC values of 0.54 μM against Salmonella, 1.00 μM against P. aeruginosa, and 1.11 μM against both E. coli and S. aureus, comparable to or exceeding the activity of ciprofloxacin and gentamicin controls [1]. In contrast, fully aromatic benzothiophene derivatives (e.g., raloxifene, zileuton, sertaconazole) are primarily associated with selective estrogen receptor modulation, 5-lipoxygenase inhibition, or antifungal mechanisms, rather than broad-spectrum antibacterial activity via MsbA/LPS biogenesis inhibition [2]. Direct MIC data for the specific target compound CAS 1504948-18-8 have not been reported; these results represent class-level inference from the tetrahydrobenzothiophene scaffold.

Antibacterial MIC Gram-negative MsbA inhibitor LPS biogenesis

Synthetic Utility: 4-Position Bromoacetyl on Saturated Ring Enables Regioselective Derivatization Distinct from 2- or 3-Position Aromatic Analogs

The target compound places the reactive α-bromo ketone at the 4-position of the saturated tetrahydrobenzo[b]thiophene ring. This regiochemistry is documented to enable N-alkylation reactions with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to generate antiproliferative compounds (e.g., compounds 11a–c) with demonstrated cytotoxicity against MCF-7, NCI-H460, and SF-268 cancer cell lines [1]. The saturated ring provides a non-planar scaffold geometry distinct from the flat aromatic benzothiophene core of 2- or 3-substituted analogs, impacting the three-dimensional presentation of derivatized functional groups. The bromoacetyl moiety serves as a versatile electrophilic handle for nucleophilic substitution with amines, thiols, and alcohols, as well as for generating covalent inhibitors via cysteine targeting [2]. Quantitative comparative synthetic yield data for this specific regioisomer versus alternative regioisomers have not been published in the peer-reviewed literature.

Synthetic intermediate Regioselectivity Nucleophilic substitution Kinase inhibitor Covalent inhibitor

Evidence-Backed Application Scenarios for 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone (CAS 1504948-18-8)


Synthesis of N-Alkylated Benzo[b]thiophene Derivatives for Antiproliferative Screening

The target compound serves as an alkylating agent for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, generating N-alkylated products (e.g., compounds 11a–c) that have demonstrated cytotoxicity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines, with several compounds exhibiting inhibition exceeding that of doxorubicin against HepG2 and HeLa cell lines [1]. Its XLogP3 of 2.8 and TPSA of 45.3 Ų place it within favorable drug-like property space for generating screening libraries [2].

Covalent Kinase Inhibitor Development via Cysteine-Targeting Bromoacetyl Warhead

The α-bromo ketone moiety provides an electrophilic warhead capable of selective cysteine alkylation in kinase active sites. This mechanism exploits the target compound's 2 rotatable bonds (enabling conformational adaptation) and its saturated ring geometry (providing a non-planar scaffold distinct from aromatic benzothiophene-derived inhibitors) to achieve covalent modification with potentially enhanced selectivity profiles [1]. The GHS Eye Damage Category 1 classification necessitates appropriate engineering controls and PPE during handling [2].

Antibacterial Lead Generation Targeting Gram-Negative LPS Biogenesis (MsbA)

Tetrahydrobenzothiophene derivatives sharing the target compound's core scaffold have demonstrated potent MsbA inhibition with MIC values as low as 0.54 μM against Salmonella and 1.00 μM against P. aeruginosa [1]. The target compound can be elaborated through nucleophilic substitution at the bromoacetyl position to generate diverse analogs for structure-activity relationship (SAR) exploration against drug-resistant Gram-negative pathogens. The lower XLogP3 (2.8 vs. 3.6–3.9 for analogs) may confer solubility advantages in aqueous assay media [2].

Photoaffinity Labeling and Chemical Biology Probe Synthesis

The bromoacetyl group enables photoaffinity labeling applications where the compound can be further functionalized with diazirine or benzophenone moieties for target identification studies. The saturated tetrahydrobenzothiophene core provides enhanced metabolic stability compared to aromatic benzothiophene analogs due to reduced susceptibility to cytochrome P450-mediated oxidation, a property leveraged in the design of tetrahydrobenzothiophene-based RORγt modulators [1]. Researchers must implement appropriate safety protocols reflecting the compound's Eye Damage Category 1 (H318) and acute toxicity classifications [2].

Quote Request

Request a Quote for 2-Bromo-1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.